molecular formula C17H20N2O5S B11603912 (5Z)-2-(morpholin-4-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(morpholin-4-yl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B11603912
M. Wt: 364.4 g/mol
InChI Key: DGAOLFQHAMRYOT-DHDCSXOGSA-N
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Description

(5Z)-2-(MORPHOLIN-4-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes a morpholine ring, a trimethoxyphenyl group, and a thiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(MORPHOLIN-4-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multiple steps, starting with the preparation of the thiazolone core. This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, and the trimethoxyphenyl group is added through a condensation reaction with the corresponding aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(MORPHOLIN-4-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced thiazolone derivatives.

Scientific Research Applications

(5Z)-2-(MORPHOLIN-4-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(MORPHOLIN-4-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolones: Compounds with a similar thiazolone core, such as 2-aminothiazolones, share some structural features and reactivity.

    Morpholine Derivatives: Other morpholine-containing compounds, like morpholine-4-carboxamides, exhibit similar chemical properties.

    Trimethoxyphenyl Compounds: Compounds with a trimethoxyphenyl group, such as trimethoxybenzaldehydes, have comparable functional groups.

Uniqueness

What sets (5Z)-2-(MORPHOLIN-4-YL)-5-[(2,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE apart is its unique combination of these three functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

(5Z)-2-morpholin-4-yl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H20N2O5S/c1-21-12-10-14(23-3)13(22-2)8-11(12)9-15-16(20)18-17(25-15)19-4-6-24-7-5-19/h8-10H,4-7H2,1-3H3/b15-9-

InChI Key

DGAOLFQHAMRYOT-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)N=C(S2)N3CCOCC3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCOCC3)OC)OC

Origin of Product

United States

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